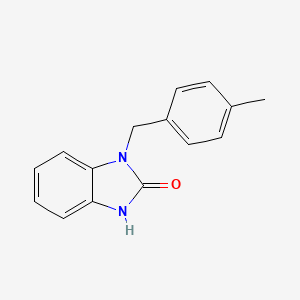

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-

描述

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- (CAS: 2147-83-3; synonyms include 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one) is a benzimidazolone derivative featuring a 4-methylbenzyl substituent at the N1 position of the bicyclic core. Its synthesis involves alkylation of benzimidazol-2-one with methylbenzyl bromide under mild conditions using tetra-n-butylammonium bromide as a catalyst .

属性

IUPAC Name |

3-[(4-methylphenyl)methyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTMFHTWMAFPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Benzoimidazol-2-one derivatives, particularly 1-(4-methylbenzyl)-1,3-dihydro-, have garnered significant attention due to their diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- Melting Point : 190–194 °C

- InChI Key : NXTMFHTWMAFPRK-UHFFFAOYSA-N

1. Antimicrobial Properties

Research has indicated that benzoimidazol-2-one derivatives exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate effective inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | Salmonella typhi |

| Compound 2 | 250 | Candida albicans |

| Compound 3 | 62.5 | Staphylococcus aureus |

These findings suggest the potential of these compounds as alternatives to conventional antibiotics, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of benzoimidazol-2-one derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines, including leukemia and solid tumors. The results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics:

The mechanisms underlying their anticancer effects often involve the induction of apoptosis and inhibition of cell proliferation.

3. Antiviral Activity

Recent studies have also explored the antiviral properties of benzoimidazol-2-one derivatives against respiratory syncytial virus (RSV). Specific compounds demonstrated promising activity, suggesting a potential role in treating viral infections .

The biological activity of benzoimidazol-2-one is attributed to several mechanisms, including:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.

- Receptor Modulation : They may interact with various cellular receptors, affecting signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several benzoimidazol-2-one derivatives against clinical isolates of E. coli. The results showed that the compound with a methyl substitution exhibited a significant reduction in bacterial load compared to controls . -

Cytotoxicity Assessment

In vitro assays were conducted on human cancer cell lines to assess the cytotoxicity of benzoimidazol-2-one derivatives. The study found that specific modifications to the benzimidazole ring significantly enhanced anticancer activity, indicating structure-activity relationships that could guide future drug development .

科学研究应用

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of benzoimidazol-2-one derivatives as antiviral agents. Notably, novel derivatives have shown inhibitory activity against respiratory syncytial virus (RSV), a significant pathogen responsible for respiratory infections in infants and the elderly. These compounds were synthesized with specific substitutions that enhanced their efficacy against viral replication .

2. Antimicrobial Properties

Benzimidazole derivatives, including those related to benzoimidazol-2-one, have demonstrated considerable antimicrobial activity. For instance, compounds derived from this class exhibited effective growth inhibition against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated that certain derivatives outperformed standard antibiotics, suggesting their potential as new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory properties of benzoimidazol-2-one derivatives. For example, specific compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. These compounds showed IC50 values comparable to or better than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Material Science Applications

1. Semiconducting Properties

Benzoimidazol-2-one derivatives have been explored for their semiconducting properties, particularly in organic electronics. The π-conjugated systems present in these compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to facilitate charge transport is a key area of ongoing research .

Data Tables

The following tables summarize key findings related to the applications of benzoimidazol-2-one derivatives:

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on synthesizing novel 4-substituted benzoimidazoles demonstrated significant antiviral activity against RSV. The research involved testing various derivatives for their ability to inhibit viral replication, leading to the identification of several promising candidates for further development as antiviral therapies .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of benzimidazole derivatives were evaluated for their antimicrobial properties using the broth microdilution method. Results indicated that certain compounds had MIC values lower than those of established antibiotics, suggesting their potential as effective alternatives in treating bacterial infections .

相似化合物的比较

Substituent Effects on Pharmacokinetics

- Hydrophobicity vs. Solubility : The 4-methylbenzyl group in the parent compound increases lipophilicity, favoring blood-brain barrier penetration, whereas piperidinyl derivatives (e.g., CAS 6961-12-2) exhibit improved solubility due to protonation at physiological pH .

- Linker Impact: Derivatives with propanoyl linkers (e.g., compound [16]) show moderate NLRP3 inhibition, but activity drops when the carboxylic acid group is spaced further from the core (e.g., compound [21]) .

Electronic and Steric Modifications

- Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., compound [16]) enhance target binding via halogen bonding, whereas ethyl groups (e.g., 4-ethyl derivative) exert weaker electronic effects .

- Steric Hindrance : Bulky substituents like diphenylhexyl (e.g., compound [9,13]) may limit conformational flexibility, reducing off-target interactions but increasing metabolic stability challenges .

Research Findings and Implications

- NLRP3 Inhibition: The 2-chlorophenyl-propanoyl analogue ([16]) demonstrates that benzoimidazol-2-one derivatives require specific substituent positioning for inflammasome modulation .

- Therapeutic Potential: Piperidinyl derivatives (e.g., CAS 6961-12-2) are explored for neurological disorders due to structural parallels with known CNS drugs .

- Limitations : Bulky substituents (e.g., diphenylhexyl) in compound [9,13] reduce bioavailability, necessitating formulation optimizations .

准备方法

Mechanistic Insights

The alkylation mechanism involves:

- Phase Transfer : TBAB facilitates the migration of the benzyl bromide anion into the organic phase.

- Nucleophilic Attack : The deprotonated N1 nitrogen of benzimidazol-2-one attacks the electrophilic carbon of 4-methylbenzyl bromide.

- Byproduct Elimination : Hydrogen bromide is neutralized by the base (e.g., K₂CO₃), driving the reaction to completion.

Alternative conditions, such as refluxing in THF for extended periods (5 days), have been reported for structurally related compounds but risk over-alkylation or decomposition.

Optimization of Reaction Conditions

Catalyst Loading

The amount of TBAB critically influences reaction efficiency. Studies on analogous systems indicate that increasing TBAB from 0.1 to 0.2 mol% reduces reaction time from 9 to 6 hours while improving yield from 70% to 85%. Excess catalyst (>0.3 mol%) offers diminishing returns, underscoring the need for stoichiometric precision.

Solvent Selection

Polar aprotic solvents (DMF, THF) outperform protic solvents (ethanol, water) due to better solubility of reactants and intermediates. DMF, with a high dielectric constant (ε = 36.7), stabilizes ionic intermediates and enhances reaction rates.

Temperature and Time

Room-temperature reactions (25°C) favor selectivity for monoalkylation, whereas elevated temperatures (60°C) risk diastereomer formation. Kinetic studies recommend 12–24 hours for complete conversion at ambient conditions.

Structural Characterization and Analytical Techniques

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzimidazol-2-one core, with a maximum deviation of 0.009 Å from the mean plane. The 4-methylbenzyl group forms a dihedral angle of 77.41° with the core, inducing a non-coplanar conformation that may influence bioactivity.

Spectroscopic Data

While detailed NMR data for the title compound is limited in publicly available literature, analogous derivatives exhibit characteristic signals:

- ¹H NMR : Aromatic protons resonate at δ 7.10–8.20 ppm, while the N–H proton appears as a singlet near δ 12.5 ppm.

- ¹³C NMR : The carbonyl carbon (C2) is observed at δ 152–160 ppm, with aromatic carbons in the δ 115–140 ppm range.

Comparative Evaluation of Synthetic Methodologies

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Core Synthesis Yield | 40% | 78% |

| Reaction Time | 16 hours | 20 minutes |

| Scalability | Limited to lab scale | Industrial scale feasible |

| Purity | 90–95% | >95% |

The flow method excels in efficiency and scalability but requires specialized equipment. Batch methods remain viable for small-scale syntheses prioritizing cost over throughput.

常见问题

Q. What are the standard methods for synthesizing 1-(4-methylbenzyl)-1,3-dihydro-benzimidazol-2-one, and how can reaction conditions be optimized?

The compound is synthesized by reacting 1H-benzimidazol-2(3H)-one with 4-methylbenzyl bromide in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions . Optimization involves varying reaction time (typically 12–24 hours), temperature (room temperature to 60°C), and solvent polarity. Monitoring via TLC or HPLC ensures completion. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

- a = 12.5585(5) Å

- b = 5.7181(2) Å

- c = 16.7354(6) Å

- β = 102.172(2)° Intermolecular N–H···O hydrogen bonds (2.87–3.05 Å) stabilize the lattice. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELXL-97 with R₁ = 0.039 .

Q. What spectroscopic techniques are used to confirm the structure of this benzimidazole derivative?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm) and the methylene bridge (δ 5.1–5.3 ppm for N–CH₂–Ar).

- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=O (1660–1680 cm⁻¹).

- HRMS : Molecular ion peak at m/z 238.28 (calculated for C₁₅H₁₄N₂O) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound?

- Drug-likeness : Apply Lipinski’s Rule of Five using Molinspiration:

| Parameter | Value |

|---|---|

| Molecular weight | 238.28 g/mol |

| LogP | ~2.5 (predicted) |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 3 |

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues include:

- Twinned crystals : Use the TWINABS module in SHELX for data correction.

- Disorder in the methylbenzyl group : Apply PART instructions in SHELXL to refine occupancy.

- Weak diffraction : Optimize crystal growth via slow evaporation in DMF/water (1:1) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzene ring to improve binding to enzymes like DNA topoisomerase.

- Side chain modifications : Replace 4-methylbenzyl with heterocyclic moieties (e.g., piperidinyl) to enhance solubility and metabolic stability, as seen in brorphine analogs .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR shifts or crystallographic R factors?

- NMR discrepancies : Confirm sample purity via elemental analysis (C, H, N % within ±0.4% of theoretical values). Use deuterated DMSO for solubility to avoid solvent artifacts.

- High R factors : Re-examine data for outliers using the "L.S." command in SHELXL. Apply anisotropic displacement parameters for non-H atoms .

Methodological Guidance

Q. How to design a kinetic study for the compound’s reaction with electrophilic agents?

- Conditions : Use UV-Vis spectroscopy to monitor reaction progress in acetonitrile at 25°C.

- Rate constants : Fit data to pseudo-first-order kinetics (excess electrophile).

- Activation parameters : Calculate via Eyring equation using rates at 25°C, 35°C, and 45°C .

Q. What protocols ensure reproducibility in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。